4-chloro-N-ethyl-1,3-thiazol-2-amine
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Overview
Description
4-chloro-N-ethyl-1,3-thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a chlorine atom and an ethyl group attached to the thiazole ring makes this compound unique. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. This method involves the reaction of α-haloketones with thiourea under basic conditions. For this compound, the starting materials would be 4-chloroacetophenone and ethylthiourea. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, and alkoxides in solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst
Major Products Formed
Substitution Reactions: Formation of various substituted thiazole derivatives.
Oxidation Reactions: Formation of thiazole sulfoxides or sulfones.
Reduction Reactions: Formation of thiazole amines
Scientific Research Applications
4-chloro-N-ethyl-1,3-thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with antimicrobial, antifungal, and anticancer properties.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Agriculture: Used in the development of agrochemicals such as herbicides and fungicides.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1,3-thiazol-2-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
N-ethyl-1,3-thiazol-2-amine: Lacks the chlorine atom, which may influence its pharmacokinetic properties.
4-methyl-N-ethyl-1,3-thiazol-2-amine: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties
Uniqueness
4-chloro-N-ethyl-1,3-thiazol-2-amine is unique due to the presence of both the chlorine atom and the ethyl group, which contribute to its distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in medicinal chemistry, biology, and material science .
Properties
CAS No. |
1549090-65-4 |
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Molecular Formula |
C5H7ClN2S |
Molecular Weight |
162.64 g/mol |
IUPAC Name |
4-chloro-N-ethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H7ClN2S/c1-2-7-5-8-4(6)3-9-5/h3H,2H2,1H3,(H,7,8) |
InChI Key |
WMLSIINMMPJHTC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CS1)Cl |
Purity |
95 |
Origin of Product |
United States |
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